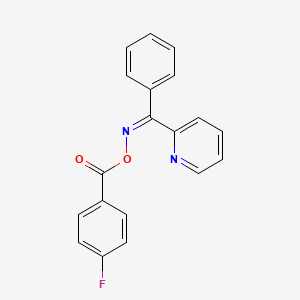
phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime is a compound of interest in various fields of chemistry due to its unique structure and properties. This compound exhibits intriguing chemical and physical characteristics that make it a subject of study in crystallography and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, similar compounds have been synthesized through substitution reactions, as seen in the synthesis of boric acid ester intermediates with benzene rings (Huang et al., 2021). These processes typically involve the use of various reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Phenyl(2-pyridinyl)methanone derivatives are utilized in organic synthesis to create complex molecules with specific optical properties. For example, a study by Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials with large Stokes' shifts, which are valuable in the development of low-cost emitters for various applications (Volpi et al., 2017).
Crystallography and Molecular Structure
The study of phenyl(2-pyridinyl)methanone derivatives extends to crystallography to understand their molecular and crystal structures. For instance, Rodríguez-Mora et al. (2013) reported on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime, contributing to the knowledge of polymorphism in these compounds and their potential applications in materials science (Rodríguez-Mora et al., 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenyl(2-pyridinyl)methanone are explored for their biological activities. A study by Malik and Khan (2014) on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives highlighted their potential as sodium channel blockers and anticonvulsant agents, indicating the therapeutic applications of these compounds (Malik & Khan, 2014).
Sensing and Detection
Phenyl(2-pyridinyl)methanone derivatives also find applications in sensing and detection. A novel ampyrone-based azo dye, synthesized by Bartwal et al. (2017), demonstrated high selectivity and sensitivity towards Al3+ ions, showcasing the utility of these compounds in developing colorimetric fluorescent probes for metal ions in semi-aqueous mediums (Bartwal et al., 2017).
Propriétés
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c20-16-11-9-15(10-12-16)19(23)24-22-18(14-6-2-1-3-7-14)17-8-4-5-13-21-17/h1-13H/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPGTVOAFWGBAD-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
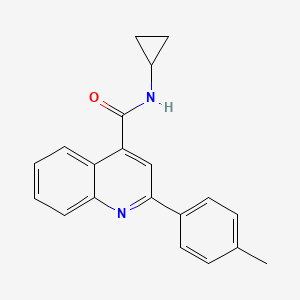

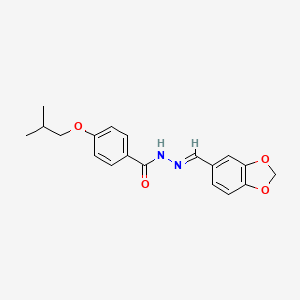
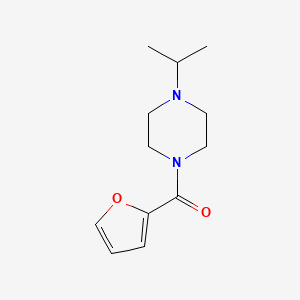
![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)
![6-methyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5551983.png)
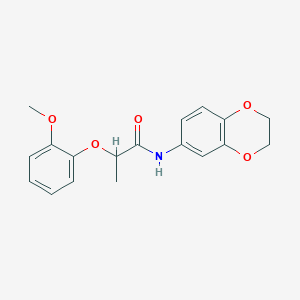
![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
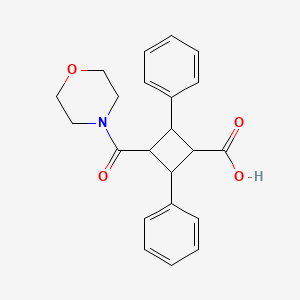
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551999.png)
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)